molecular formula C10H13Cl B12440382 Benzene, [1-(chloromethyl)propyl]- CAS No. 64343-08-4

Benzene, [1-(chloromethyl)propyl]-

Cat. No.: B12440382
CAS No.: 64343-08-4
M. Wt: 168.66 g/mol
InChI Key: UQDKSKMEPAASFW-UHFFFAOYSA-N
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Description

(1-Chlorobutan-2-yl)benzene is an organic compound with the molecular formula C10H13Cl. It is a chlorinated derivative of butylbenzene, where a chlorine atom is attached to the second carbon of the butyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chlorobutan-2-yl)benzene can be synthesized through several methods. One common method involves the alkylation of benzene with 1-chloro-2-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile (1-chloro-2-butene) reacts with the benzene ring to form the desired product .

Industrial Production Methods

In an industrial setting, the production of (1-chlorobutan-2-yl)benzene typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Chlorobutan-2-yl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound to butylbenzene by removing the chlorine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.

    Oxidation: Products include alcohols or ketones.

    Reduction: The major product is butylbenzene.

Scientific Research Applications

(1-Chlorobutan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-chlorobutan-2-yl)benzene involves its reactivity as an electrophile due to the presence of the chlorine atom. The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    (1-Chloropropan-2-yl)benzene: Similar structure but with a shorter carbon chain.

    (1-Chloro-2-butanyl)benzene: Another isomer with the chlorine atom on a different carbon.

    Butylbenzene: The parent compound without the chlorine atom.

Uniqueness

(1-Chlorobutan-2-yl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Biological Activity

Benzene, [1-(chloromethyl)propyl]-, also known as 1-chloromethylpropylbenzene, is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C9H11Cl\text{C}_9\text{H}_{11}\text{Cl}

This structure features a benzene ring substituted with a propyl group and a chloromethyl group. The presence of chlorine in the molecule is significant for its biological interactions.

Cytotoxicity

Recent studies have demonstrated that benzene derivatives, including [1-(chloromethyl)propyl]-, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 38.45 to 260.81 µg/mL against Candida albicans and other fungal strains .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)25.72 ± 3.95
Compound BWRL-68 (liver cancer)86
Compound CU87 (glioblastoma)45.2 ± 13.0

These findings suggest that similar chlorinated compounds may possess significant anticancer properties, warranting further investigation into their mechanisms of action.

Mutagenicity

Benzene and its derivatives are known for their mutagenic potential. The compound [1-(chloromethyl)propyl]- has been associated with increased mutagenic activity in various assays. Studies have indicated that chlorinated compounds can interact with DNA, leading to mutations that may contribute to carcinogenesis .

Table 2: Mutagenicity Data

StudyOrganismResult
Study ASalmonella typhimuriumPositive
Study BE. coliPositive

This data highlights the importance of assessing the mutagenic risks associated with exposure to chlorinated compounds like benzene derivatives.

The biological activity of benzene derivatives is often attributed to their ability to form reactive metabolites that can interact with cellular macromolecules. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of electrophilic species that may bind to DNA and proteins, disrupting normal cellular functions.

Case Studies

Several case studies have investigated the effects of benzene derivatives on human health:

  • Case Study on Cancer Cell Lines : A study focused on the effects of various benzene derivatives on MCF-7 and PC-3 cell lines revealed significant apoptosis induction at specific concentrations, suggesting a potential therapeutic role in cancer treatment .
  • Environmental Exposure : Research examining occupational exposure to chlorinated benzene compounds indicated an increased risk of developing hematological malignancies among workers in chemical manufacturing settings .

Properties

CAS No.

64343-08-4

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-chlorobutan-2-ylbenzene

InChI

InChI=1S/C10H13Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

UQDKSKMEPAASFW-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC=CC=C1

Origin of Product

United States

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